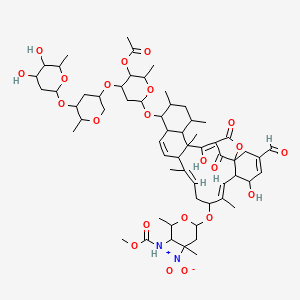

Tetrocarcin B

Description

Properties

CAS No. |

75831-97-9 |

|---|---|

Molecular Formula |

C61H86N2O22 |

Molecular Weight |

1199.35 |

IUPAC Name |

Tetrocarcin A, 4C-O-de(2,3,6-trideoxy-alpha-L-erythro-hexopyranosyl)- |

InChI |

InChI=1S/C61H86N2O22/c1-27-13-16-43(82-48-24-59(10,63(73)74)54(34(8)79-48)62-58(72)75-12)28(2)18-40-41(66)19-36(25-64)23-61(40)56(70)49(57(71)85-61)55(69)60(11)39(27)15-14-38-50(60)29(3)17-30(4)52(38)84-47-22-45(53(33(7)78-47)80-35(9)65)81-37-20-44(31(5)76-26-37)83-46-21-42(67)51(68)32(6)77-46/h13-15,18-19,25,29-34,37-48,50-54,66-68,70H,16-17,20-24,26H2,1-12H3,(H,62,72)/b27-13-,28-18- |

InChI Key |

ZRUCIDMGTUYQPR-PMTBWCLTSA-N |

SMILES |

CC1CC(C(C2C1C3(C(C=C2)/C(=C\CC(/C(=C\C4C(C=C(CC45C(=C(C3=O)C(=O)O5)O)C=O)O)/C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])/C)C)OC7CC(C(C(O7)C)OC(=O)C)OC8CC(C(OC8)C)OC9CC(C(C(O9)C)O)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tetrocarcin B; Antibiotic DC 11A2; DC-11-42; |

Origin of Product |

United States |

Elucidation of Tetrocarcin B Biosynthesis

Identification of Biosynthetic Gene Clusters for Tetrocarcin B

The genetic blueprint for Tetrocarcin biosynthesis was discovered through the cloning and sequencing of the biosynthetic gene cluster (BGC) for Tetrocarcin A (TCA) from Micromonospora chalcea NRRL 11289. vulcanchem.comnih.gov This cluster, designated the tca cluster, is localized on a large, 108-kb contiguous stretch of DNA. vulcanchem.comnih.gov In silico analysis of this region identified 47 open reading frames (ORFs), of which 36 are believed to constitute the complete BGC required for producing the final glycosylated molecule. vulcanchem.com

These 36 genes can be categorized based on their putative functions in the biosynthetic assembly line: aglycone formation, biosynthesis of unusual sugar moieties, glycosylation steps, and regulation. vulcanchem.comnih.gov Specifically, the cluster contains 13 genes proposed for the formation of the tetronolide aglycone, 11 genes for the synthesis of the various deoxysugars, and four genes encoding glycosyltransferases responsible for attaching the sugars to the aglycone. vulcanchem.comnih.gov The identification of this BGC was a critical step, setting the stage for detailed enzymatic studies and the potential for biosynthetic engineering. nih.gov Further research has shown that BGCs highly similar to the tca cluster are responsible for producing related compounds like arisostatins in other Micromonospora species, underscoring a conserved biosynthetic strategy for this family of antibiotics. medkoo.com

| Gene Group | Number of Putative Genes | Proposed Function | Reference(s) |

| Aglycone Formation | 13 | Synthesis of the polyketide backbone and formation of the tetronolide core. | vulcanchem.comnih.gov |

| Unusual Sugar Biosynthesis | 11 | Formation of deoxysugar precursors (d-tetronitrose, l-amicetose (B8507108), l-digitoxose). | vulcanchem.comnih.gov |

| Glycosylation | 4 | Attachment of sugar moieties to the aglycone. | vulcanchem.comnih.gov |

| Regulation & Transport | 8 | Control of gene expression and export of the final product. | vulcanchem.com |

Enzymology of this compound Aglycone Formation

The formation of the complex tetronolide aglycone, the core of this compound, is a sophisticated enzymatic process. Isotope-labeling experiments confirmed that the aglycone is primarily derived from polyketide precursors. nih.gov The assembly is orchestrated by a modular type I polyketide synthase (PKS) system encoded within the tca gene cluster. vulcanchem.commedkoo.com

The biosynthesis involves several key stages:

Polyketide Chain Assembly : The PKS enzymes catalyze the sequential condensation of acetate (B1210297) and propionate (B1217596) units to build the initial polyketide chain. nih.govresearchgate.net

Incorporation of a C3 Unit : A distinctive feature of spirotetronate biosynthesis is the incorporation of a three-carbon unit derived from glycerol. vulcanchem.comnih.gov This unit is essential for forming the characteristic tetronic acid moiety. nih.govbioworld.com

Cyclizations : Following the assembly of the linear precursor, the formation of the intricate polycyclic structure of tetronolide is achieved through a series of intramolecular cyclizations. nih.gov These reactions, including a proposed Diels-Alder-like cycloaddition, create the spiro-linked cyclohexene (B86901) ring and the trans-decalin system, which are hallmarks of the spirotetronate class. nih.govnaturalproducts.net

The resulting aglycone, tetronolide, is identical for both Tetrocarcin A and B, demonstrating a conserved enzymatic pathway up to this point. vulcanchem.combioworld.com

| Enzyme/Process | Description | Reference(s) |

| Type I Polyketide Synthase (PKS) | A multi-domain enzyme complex that assembles the polyketide backbone from simple acyl-CoA precursors. | vulcanchem.commedkoo.comnih.gov |

| Glyceroyl-transferring enzymes | A set of enzymes responsible for incorporating a glycerol-derived 3-carbon unit, which is critical for forming the tetronate ring. | vulcanchem.comnih.govmdpi.com |

| Cyclases | Enzymes that catalyze intramolecular cyclizations, including a proposed Diels-Alder reaction, to form the spirotetronate and decalin ring systems of the tetronolide aglycone. | nih.govnaturalproducts.net |

Glycosyltransferase Activity in this compound Biosynthesis

The structural identity of this compound is ultimately defined by the pattern of sugars attached to its tetronolide core, a process governed by specific glycosyltransferases (GTs). vulcanchem.com The tca gene cluster encodes four such enzymes, which are responsible for attaching a complex array of deoxysugars. vulcanchem.comnih.gov The biosynthesis of these unusual sugars, including d-tetronitrose, l-amicetose, and l-digitoxose, begins with D-glucose-1-phosphate and proceeds through dedicated multi-enzyme pathways also encoded in the BGC. vulcanchem.comnih.gov

In the case of Tetrocarcin A, these GTs attach a total of five sugar units: a single d-tetronitrose and a tetrasaccharide chain composed of two l-amicetose and two l-digitoxose units. vulcanchem.com this compound is a variant that differs in this glycosylation pattern. It contains one less l-amicetose molecule in its oligosaccharide chain compared to Tetrocarcin A. This structural difference suggests a variation in the processivity or substrate selection of the GTs. It is possible that one of the GTs, such as the TcaT3 proposed for Tetrocarcin A, may prematurely terminate the elongation of the sugar chain, leading to the production of this compound. rsc.org This highlights how minor variations in the glycosylation machinery can lead to the production of distinct, but related, final compounds from a single gene cluster. rsc.org

| Glycosyltransferase (putative) | Function in Tetrocarcin Biosynthesis | Reference(s) |

| TcaT1, TcaT2, TcaT3, TcaT4 | A set of four enzymes that sequentially attach various deoxysugar units to the tetronolide aglycone. | vulcanchem.comnih.gov |

| (Specific GTs) | The differential activity of these enzymes leads to the formation of this compound, which has a shorter oligosaccharide chain (missing one L-amicetose) compared to Tetrocarcin A. | vulcanchem.com |

Metabolic Engineering and Synthetic Biology Strategies for this compound Production and Diversity

The elucidation of the tca gene cluster has opened avenues for applying metabolic engineering and synthetic biology to enhance the production of this compound and to generate novel, structurally diverse analogs. vulcanchem.comuni.lu Combinatorial biosynthesis, which involves the genetic manipulation of biosynthetic pathways, is a promising approach to overcome the limitations of chemical synthesis for such complex molecules. vulcanchem.com

Key strategies include:

Pathway Engineering : Modifying the PKS modules or tailoring enzymes can alter the structure of the aglycone. vulcanchem.com

Glycodiversification : Altering the glycosylation pattern is a particularly attractive strategy, as the sugar side chains are crucial for biological activity. nih.gov Engineering the glycosyltransferases or the pathways for unusual sugar biosynthesis could lead to the creation of novel Tetrocarcin derivatives with potentially improved therapeutic properties. nih.gov

Heterologous Expression : The entire tca BGC can be expressed in a more genetically tractable or higher-yielding host organism. uni.lu This approach is valuable when the native producer, M. chalcea, is slow-growing or difficult to manipulate genetically. uni.lu

Platform Strain Development : A non-producing strain of M. chalcea was created by deleting a large portion of the PKS genes. vulcanchem.comnih.gov This engineered strain serves as a clean background, or platform, for expressing modified biosynthetic pathways to generate and identify novel analogs without interference from the native compounds. vulcanchem.comnih.gov

These engineering efforts aim to expand the chemical diversity of the tetrocarcin family, potentially leading to the discovery of new compounds with enhanced efficacy or novel modes of action. uni.lu

Post-Polyketide Synthase Modifications in this compound Pathway

After the modular Type I PKS completes the synthesis of the linear polyketide chain, a series of crucial post-PKS modifications must occur to yield the final, biologically active this compound molecule. These enzymatic steps are responsible for creating the molecule's complex three-dimensional architecture and adding the essential sugar decorations. vulcanchem.com

The sequence of post-PKS modifications is as follows:

Aglycone Cyclization : The linear polyketide chain undergoes a cascade of cyclization reactions. This includes the incorporation of the C3 glycerate-derived unit and at least two intramolecular cycloadditions, one of which is a proposed Diels-Alder reaction, to forge the final tetronolide aglycone. nih.govbioworld.comnaturalproducts.net

Aglycone Tailoring : The aglycone may undergo further enzymatic modifications, such as oxidation or methylation, although the primary tailoring in the tetrocarcin pathway is glycosylation.

Glycosylation : This is the final and defining modification step. The four glycosyltransferases encoded by the tca cluster (TcaT1-T4) recognize the tetronolide aglycone and attach the pre-synthesized deoxysugars. vulcanchem.comnih.gov The specific sequence and number of sugars attached differentiate the final products. For this compound, this process results in the attachment of d-tetronitrose and a trisaccharide chain, yielding the mature antibiotic. vulcanchem.com

These post-PKS modifications are critical, as they transform a simple linear chain into a structurally complex and pharmacologically active natural product.

Chemical Synthesis and Derivative Generation of Tetrocarcin B

Strategies for Total Synthesis of Tetrocarcin B Aglycone

The aglycone of this compound, known as tetronolide, features a complex structure characterized by a trans-decalin system, a cyclohexene (B86901) ring, and a spiro-linked tetronic acid moiety. nih.gov The total synthesis of this complex core has been a significant focus of research, leading to the development of several strategic approaches.

A highly convergent and enantioselective total synthesis of (+)-tetronolide has been successfully achieved. researchgate.net This strategy relies on the separate synthesis of key fragments of the molecule, which are then coupled together in the later stages of the synthesis. This approach allows for the efficient construction of the complex carbon skeleton.

One of the key reactions employed in the synthesis of the tetronolide aglycone is the Diels-Alder reaction. acs.org Specifically, an intramolecular Diels-Alder reaction of a tetraenal has been utilized to construct the octahydronaphthalene "bottom-half" of the molecule. acs.org For the "top-half" spirotetronate fragment, an enantioselective exo-selective Diels-Alder reaction has proven effective. acs.org The strategic use of tandem inter- and intramolecular Diels-Alder reactions of a hexaenoate intermediate has also been a successful approach in the synthesis of related spirotetronate aglycones like (−)-chlorothricolide.

The synthesis of the entire Tetrocarcin A or its aglycone, tetronolide, has been a long-standing challenge, with the first total synthesis of (+)-tetronolide being a significant milestone in the field. nih.govjst.go.jp

Asymmetric Synthesis Approaches to this compound Stereocenters

The presence of multiple stereocenters in the this compound molecule necessitates the use of asymmetric synthesis to control the stereochemical outcome of the reactions. nih.gov Various strategies have been developed to establish the correct relative and absolute configurations of these stereocenters.

One powerful approach is the use of chiral auxiliaries. uwindsor.ca These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. This method has been widely applied in asymmetric synthesis.

Catalytic enantioselective reactions are another cornerstone of asymmetric synthesis. princeton.edu These reactions utilize a chiral catalyst to favor the formation of one enantiomer over the other. princeton.edu Asymmetric catalysis can be used to set multiple stereocenters simultaneously, significantly increasing the efficiency of the synthesis. nih.gov For instance, the desymmetrization of meso compounds is a powerful technique for the enantioselective synthesis of molecules with multiple stereocenters. nih.gov

Dynamic kinetic resolution is a particularly elegant strategy that allows for the conversion of a racemic mixture entirely into a single enantiomer. princeton.edu This process combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer. princeton.edu

In the context of this compound, diastereoselective synthesis plays a crucial role, where the stereochemistry of a catalyst, rather than the substrate, dictates the relative configuration of the product. nih.gov The strategic application of these asymmetric approaches is essential for the successful total synthesis of this compound and its complex stereochemical array.

Methodologies for the Synthesis of this compound Glycosidic Moieties

This compound is a glycoside, meaning its aglycone is attached to one or more sugar units. The synthesis of its complex oligosaccharide side chains and their attachment to the aglycone are critical steps in the total synthesis.

A de novo synthesis of the tetrasaccharide fragment of the related Tetrocarcin A has been developed. acs.orgnih.gov A key feature of this approach is a regio- and diastereoselective palladium-catalyzed hydroalkoxylation of ene-alkoxyallenes with an unprotected L-digitoxose glycoside. acs.orgnih.gov The synthesis of 2-deoxy sugars, which are components of the Tetrocarcin oligosaccharides, presents its own set of challenges due to the lack of a directing group at the C-2 position. researchgate.netacs.org

Various glycosylation methods are employed to form the glycosidic bonds. These methods often involve the use of glycosyl donors with leaving groups such as halides or trichloroacetimidates. acs.org The choice of promoter, such as a Lewis acid, is crucial for activating the donor and controlling the stereoselectivity of the glycosylation. rsc.org For challenging glycosylations, such as the β-selective glycosylations required for some natural products, specialized methods like Hydrogen-bond-mediated Aglycone Delivery (HAD) have been developed. chemrxiv.org

The synthesis of the glycosidic moieties often involves a stepwise approach, building the oligosaccharide chain one sugar unit at a time. The instability of certain parts of the molecule, such as the conjugated diene and β-hydroxy ester moiety in the aglycone, can influence the strategic point at which the glycosidic bond is introduced. researchgate.net

Semi-Synthetic Modifications and Analog Preparation of this compound

Semi-synthetic modifications of this compound and related compounds are carried out to explore structure-activity relationships (SAR) and to develop analogs with improved biological properties. researchgate.net These modifications often involve altering the sugar side chains or making changes to the aglycone.

The exchange of the sugar side chains has been a primary focus of synthetic modifications of Tetrocarcin A. nih.gov Alterations to the tetrasaccharide chain of Tetrocarcin A have been shown to significantly affect its biological activity, highlighting the potential for creating novel analogs with improved therapeutic value through glycodiversification. researchgate.net For example, novel Tetrocarcin derivatives have been synthesized with the aim of increasing their selective inhibitory activity against Bcl-2, a protein involved in apoptosis. acs.org

The preparation of analog libraries based on the core structure of related tetronates, such as RK-682, has led to the discovery of compounds with enhanced potency and selectivity against specific biological targets. rsc.org These studies demonstrate the power of semi-synthesis in optimizing the pharmacological profile of natural products.

Development of Novel Synthetic Methods Inspired by this compound Architecture

The complex and unique architecture of this compound and other spirotetronate natural products has inspired the development of new synthetic methods and strategies. The challenges posed by these molecules have served as a driving force for innovation in organic synthesis. researchgate.net

For instance, the need to construct the spirotetronate core has led to the development of novel tandem cyclization reactions. jst.go.jp The synthesis of the tricyclic core of the fusicoccane skeleton, which shares some structural similarities with parts of the Tetrocarcin aglycone, has been achieved using a Ring-Closing Metathesis (RCM) approach. beilstein-journals.org

The pursuit of the total synthesis of complex molecules like this compound often leads to the discovery and refinement of new reactions. A notable example is the development of a novel Lewis acid-templated Diels-Alder reaction during the synthesis of abyssomicin C, another spirotetronate antibiotic. researchgate.net The intricate stereochemical challenges have also spurred the development of advanced asymmetric synthesis methodologies, such as the temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. rsc.org

The synthesis of these complex natural products not only provides access to the target molecules but also expands the toolbox of synthetic organic chemists, enabling the construction of other complex and medicinally relevant compounds.

Molecular and Cellular Mechanisms of Action of Tetrocarcin B

Identification and Characterization of Primary Molecular Targets

DNA Interaction Mechanisms of Tetrocarcin B

While some anticancer agents exert their effects by directly binding to DNA, studies on this compound have indicated that it does not directly interact with DNA. tandfonline.com Research using PM2 DNA, a type of circular DNA, showed that this compound did not alter the structure of the DNA, even in the presence of reducing agents and metal ions, which typically promote the activity of DNA-interacting drugs. tandfonline.com This suggests that the cytotoxic effects of this compound are not a result of direct binding to or damaging of DNA. tandfonline.com

The primary mechanisms of DNA interaction by chemical compounds can be categorized as covalent and non-covalent binding. mdpi.com Covalent interactions are typically irreversible and involve the formation of cross-links within or between DNA strands. mdpi.com Non-covalent interactions are generally reversible and include intercalation between base pairs, binding within the major or minor grooves of the DNA helix, and electrostatic interactions with the sugar-phosphate backbone. mdpi.comfarmaciajournal.com However, experimental evidence indicates that this compound does not utilize these mechanisms to interact with DNA. tandfonline.com

Protein Interaction and Enzyme Inhibition by this compound

This compound primarily exerts its effects through interactions with specific proteins and the inhibition of key enzymes. A significant target of this compound is the B-cell lymphoma 2 (Bcl-2) family of proteins. aacrjournals.orgnih.gov These proteins are crucial regulators of apoptosis (programmed cell death), with some members promoting cell survival (anti-apoptotic) and others inducing cell death (pro-apoptotic). aacrjournals.orgnih.govresearchgate.net this compound has been identified as an inhibitor of the anti-apoptotic function of Bcl-2 and Bcl-xL. aacrjournals.orgnih.gov By inhibiting these proteins, this compound sensitizes cancer cells to apoptotic signals. nih.gov

Another key interaction is with RNA polymerase, an enzyme essential for transcribing DNA into RNA. Studies have shown that this compound can inhibit the activity of RNA polymerase from E. coli. tandfonline.com The inhibitory effect was enhanced when the enzyme was preincubated with this compound, suggesting a direct interaction with the enzyme that interferes with the formation of the RNA polymerase-DNA complex. tandfonline.com However, its effect on B. subtilis RNA polymerase was less pronounced. tandfonline.com

The compound also antagonizes Inhibitor of Apoptosis Proteins (IAPs), which is another mechanism by which it activates apoptosis. iiarjournals.orgnih.gov

Table 4.1: Proteins and Enzymes Targeted by this compound

| Target Protein/Enzyme | Type of Interaction | Cellular Process Affected | References |

| Bcl-2 | Inhibition of anti-apoptotic function | Apoptosis | aacrjournals.org, nih.gov |

| Bcl-xL | Inhibition of anti-apoptotic function | Apoptosis | aacrjournals.org |

| E. coli RNA Polymerase | Inhibition of enzyme activity | RNA Synthesis | tandfonline.com |

| Inhibitor of Apoptosis Proteins (IAPs) | Antagonism | Apoptosis | iiarjournals.org, nih.gov |

Membrane and Receptor Binding Characteristics of this compound (e.g., JAM-A)

This compound has been shown to interact with and modulate the function of membrane-associated proteins, notably the Junctional Adhesion Molecule-A (JAM-A). iiarjournals.orgnih.gov JAM-A is a cell surface receptor that plays a role in cell-cell adhesion and has been implicated in pro-tumorigenic processes, including the inhibition of apoptosis and promotion of proliferation. nih.govresearchgate.net

Research has demonstrated that this compound can down-regulate the expression of JAM-A in cancer cells. iiarjournals.orgnih.gov This down-regulation of JAM-A is a key event in the mechanism of action of this compound, leading to subsequent cellular effects. For instance, in triple-negative breast cancer (TNBC) models, Tetrocarcin A-induced down-regulation of JAM-A was associated with reduced cell viability. iiarjournals.org Furthermore, Tetrocarcin A has been observed to cause the downregulation of the receptor tyrosine kinase EPHA2 in TNBC cells, an effect that is also seen with JAM-A gene silencing. researchgate.net

Cellular Pathway Perturbations Induced by this compound

Apoptotic Cascade Induction and Regulation by this compound

This compound is a potent inducer of apoptosis, triggering this programmed cell death pathway through multiple mechanisms. A primary mechanism is its inhibition of the anti-apoptotic proteins Bcl-2 and Bcl-xL. aacrjournals.orgnih.gov By suppressing the function of these proteins, this compound allows for the activation of the apoptotic cascade. This is evidenced by its ability to induce apoptosis in cells that overexpress Bcl-2 or Bcl-xL when treated with other death stimuli like the Fas antibody or tumor necrosis factor α. aacrjournals.orgnih.gov

The induction of apoptosis by this compound involves the mitochondrial pathway. It causes a loss of mitochondrial transmembrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. aacrjournals.orgnih.gov Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to the cleavage of cellular proteins like PARP and ultimately cell death. aacrjournals.orgnih.gov

Furthermore, this compound can induce apoptosis through endoplasmic reticulum (ER) stress. nih.govashpublications.org This pathway is particularly noted in B-chronic lymphocytic leukemia (B-CLL) cells and appears to be independent of Bcl-2. nih.gov The ER stress pathway can also lead to the activation of caspases. nih.gov In some cancer models, Tetrocarcin A-induced down-regulation of JAM-A leads to reduced phosphorylation of c-FOS, which in turn down-regulates inhibitor of apoptosis (IAP) proteins, resulting in caspase-dependent apoptosis. iiarjournals.org

Table 4.2: Key Events in this compound-Induced Apoptosis

| Apoptotic Event | Mediating Molecules/Organelles | Downstream Effects | References |

| Inhibition of Anti-Apoptotic Proteins | Bcl-2, Bcl-xL | Sensitization to death signals | aacrjournals.org, nih.gov |

| Mitochondrial Pathway Activation | Mitochondria, Cytochrome c, Caspase-9, Caspase-3 | Loss of mitochondrial potential, PARP cleavage | aacrjournals.org, nih.gov, nih.gov |

| Endoplasmic Reticulum Stress | Endoplasmic Reticulum | Activation of caspases | nih.gov, ashpublications.org, nih.gov |

| Down-regulation of IAPs | JAM-A, c-FOS | Caspase-dependent apoptosis | iiarjournals.org |

Cell Cycle Modulation and Arrest Mechanisms by this compound

This compound has been shown to affect the cell cycle, a tightly regulated process that governs cell division. core.ac.uk The cell cycle consists of several phases (G1, S, G2, and M), and checkpoints exist to halt the cycle in response to cellular stress or damage, preventing the proliferation of damaged cells. frontiersin.org

While specific details on this compound's direct impact on cell cycle phases are not extensively documented in the provided search results, its induction of apoptosis is intrinsically linked to cell cycle control. For instance, the proteins that this compound targets, such as those involved in apoptosis, are often interconnected with cell cycle regulation. The induction of DNA damage, a common effect of many anti-cancer agents, can trigger cell cycle arrest at the G1/S or G2/M checkpoints to allow for DNA repair. plos.orgmdpi.com If the damage is too severe, the cell is directed towards apoptosis. mdpi.com The tumor suppressor protein p53 and its downstream target p21 are key players in this process, capable of inducing cell cycle arrest. frontiersin.org Given that this compound influences pathways that can be activated by cellular stress, it is plausible that it indirectly leads to cell cycle arrest as a prelude to or in conjunction with apoptosis.

Signal Transduction Pathway Inhibition by this compound (e.g., PI3K/Akt, ERK)

The anticancer activity of the tetrocarcin family, including this compound, is linked to their ability to interfere with critical signal transduction pathways that regulate cell growth, proliferation, and survival. While much of the detailed research has been conducted on its close analog, Tetrocarcin A, the findings provide significant insights into the likely mechanisms of this compound.

Research on triple-negative breast cancer (TNBC) models has demonstrated that Tetrocarcin-A can down-regulate the protein expression of phosphorylated ERK1/2 (pERK1/2) and its downstream target, p-c-FOS. iiarjournals.org The Ras/Raf/MEK/ERK pathway is a central signaling cascade that, when dysregulated, often contributes to unrestricted cellular proliferation and reduced sensitivity to apoptosis. aging-us.com The inhibition of this pathway by Tetrocarcin-A suggests a key mechanism for its anti-viability effects. iiarjournals.org Studies have shown that the anti-growth effects of Tetrocarcin-A on TNBC cells can be mimicked by the direct gene silencing of Junctional Adhesion Molecule-A (JAM-A), which also leads to a reduction in p-ERK1/2 and p-c-FOS-T232 levels. iiarjournals.org

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is another crucial cascade controlling a wide array of cellular processes, including proliferation and survival. oncotarget.com This pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. aging-us.complos.org There is significant functional crosstalk between the MEK/ERK and PI3K/Akt signaling networks, and compensatory upregulation of one pathway can mediate resistance when the other is inhibited. oncotarget.com While direct studies on this compound's effect on the PI3K/Akt pathway are not detailed in the available literature, its established impact on the interconnected ERK pathway suggests that potential modulatory effects on PI3K/Akt signaling cannot be ruled out. iiarjournals.orgplos.org Inhibition of both pathways is a strategy used to suppress cancer cell viability and invasion. nih.gov

Table 1: Effect of Tetrocarcin-A on Signal Transduction Pathways in TNBC Cells

| Pathway Component | Effect of Tetrocarcin-A Treatment | Cellular Outcome | Source |

|---|---|---|---|

| p-ERK1/2 | Down-regulation | Inhibition of proliferation | iiarjournals.org |

| p-c-FOS | Down-regulation | Inhibition of proliferation | iiarjournals.org |

| JAM-A | Down-regulation | Induction of apoptosis | iiarjournals.org |

| IAP proteins (c-IAP-1, XIAP, c-IAP-2) | Down-regulation | Induction of apoptosis | iiarjournals.org |

Endoplasmic Reticulum Stress Response in this compound Action

A significant mechanism contributing to the pro-apoptotic effects of the tetrocarcin family is the induction of an Endoplasmic Reticulum (ER) stress response. ashpublications.orgnih.govcapes.gov.br The ER is essential for protein folding and processing; an accumulation of unfolded or misfolded proteins triggers the Unfolded Protein Response (UPR), a state known as ER stress. frontiersin.org While initially a pro-survival response, prolonged or overwhelming ER stress leads to the activation of apoptotic pathways. frontiersin.org

Studies on B-chronic lymphocytic leukemia (B-CLL) cells have shown that Tetrocarcin-A treatment triggers apoptosis by activating ER stress signals. ashpublications.orgnih.govcapes.gov.br A key indicator of this is the significant up-regulation of Heat Shock Protein 70 (HSP70), a molecular chaperone and sensor of ER stress. ashpublications.orgnih.gov Interestingly, while HSP70 often has an anti-apoptotic function, in the context of Tetrocarcin-A-triggered apoptosis in B-CLL cells, it was ineffective at preventing cell death. nih.gov This suggests that Tetrocarcin-A induces a potent, pro-death ER stress pathway that overrides the protective functions of chaperones like HSP70. ashpublications.orgnih.gov The induction of ER stress appears to be a preferential mechanism for killing B-cells, as T-cells from the same patients were significantly less sensitive to the compound. nih.govcapes.gov.br This cell-death pathway induced by Tetrocarcin-A via ER stress acts independently of other important drug sensitivity markers, highlighting its potential as a therapeutic agent. nih.govcapes.gov.br

Table 2: Key Factors in Tetrocarcin-A Induced ER Stress

| Factor | Role in ER Stress | Observation in TC-A Treated B-CLL Cells | Source |

|---|---|---|---|

| ER Stress | Cellular response to unfolded proteins | Activated signal cascade identified | ashpublications.orgcapes.gov.br |

| HSP70 | Molecular chaperone, sensor of ER stress | Significantly up-regulated | ashpublications.orgnih.gov |

| Apoptosis | Programmed cell death | Induced via ER stress pathway | ashpublications.orgnih.govscispace.com |

Mitochondrial Function Modulation by this compound

Tetrocarcins exert profound effects on mitochondrial function, a central hub for the regulation of apoptosis. aacrjournals.org The modulation of mitochondria is a key component of the intrinsic pathway of apoptosis. Research on Tetrocarcin A has revealed its ability to directly target and inhibit the anti-apoptotic functions of Bcl-2, a protein located on the mitochondrial membrane that prevents apoptosis. aacrjournals.orgcore.ac.uk

By inhibiting Bcl-2's function, Tetrocarcin A sensitizes cells to death signals. ashpublications.orgaacrjournals.org This inhibition leads to a cascade of mitochondrial events characteristic of apoptosis. In Bcl-2-overexpressing cells, Tetrocarcin A treatment triggers a loss of the mitochondrial transmembrane potential (MMP) and subsequent release of cytochrome c from the mitochondria into the cytosol. aacrjournals.orgpolscientific.comfrontiersin.org The release of cytochrome c is a critical step that leads to the activation of caspases, the executioner enzymes of apoptosis. aacrjournals.org Further studies in triple-negative breast cancer cells confirmed that Tetrocarcin-A treatment leads to a significant enhancement in mitochondrial membrane permeability, which is consistent with the induction of apoptosis through this mitochondrial-dependent intrinsic pathway. iiarjournals.org

Table 3: Effects of Tetrocarcin-A on Mitochondrial Function

| Mitochondrial Component/Process | Effect of Tetrocarcin-A Treatment | Consequence | Source |

|---|---|---|---|

| Bcl-2 | Inhibition of anti-apoptotic function | Sensitization to cell death signals | aacrjournals.orgcore.ac.uk |

| Mitochondrial Transmembrane Potential (MMP) | Loss/Depolarization | Increased membrane permeability | iiarjournals.orgaacrjournals.org |

| Cytochrome c | Release into cytosol | Activation of caspases | aacrjournals.org |

| Apoptosis | Induction | Cell death via intrinsic pathway | iiarjournals.org |

Structure-Activity Relationships (SAR) in Elucidating this compound Mechanisms

The biological activity of this compound and its analogs is intrinsically linked to their complex chemical structure. Understanding the structure-activity relationships (SAR) is crucial for explaining their mechanisms of action and for the rational design of new, more potent therapeutic agents. vulcanchem.com

The core structure of tetrocarcins is a polycyclic aglycone, known as a tetronolide, which features a tetronic acid moiety, a trans-decalin system, and a cyclohexene (B86901) ring joined in a spiro-linkage. nih.govmdpi.com This complex aglycone is essential for its biological activity. However, the modifications of this core structure have been challenging due to its synthetic complexity. nih.gov

Significant insights into the SAR of tetrocarcins have come from studying the glycosylation patterns, as these molecules are decorated with two sugar side chains. mdpi.com Key findings include:

Importance of the C-9 Sugar Moiety : The sugar chain at the C-9 position of the aglycone plays a critical role in the antitumor activity. mdpi.com For example, Tetrocarcin F1, which lacks the sugar moiety at C-9, shows a lack of activity. mdpi.com

Influence of Sugar Type : The specific type of sugar is also important. Tetrocarcin Q, which possesses a unique 2-deoxy-allose sugar at the C-9 position, displayed no or weak in vitro antitumor activity, suggesting that specific sugar structures are required for potent effects. mdpi.comresearchgate.net

Aglycone Modifications : Modifications to the tetronolide skeleton itself can influence bioactivity. For instance, the activities of Tetrocarcin H and Tetrocarcin N were decreased compared to Tetrocarcin A, suggesting that changes to the aglycone affect in vitro antitumor activity to some extent. mdpi.com

While this compound shares the fundamental spirotetronate architecture with other members of the family, it has distinct characteristics, such as its molecular formula and physical properties, that differentiate it from Tetrocarcin A. vulcanchem.com These structural variations are believed to contribute to differences in their specific biological activities. vulcanchem.com The investigation of SAR in the tetrocarcin family relies heavily on the isolation of new natural analogs and the limited synthetic modifications of the sugar side chains. nih.govmdpi.comresearchgate.net

Table 4: Summary of Chemical Compounds Mentioned

| Compound Name |

|---|

| Tetrocarcin A |

| This compound |

| Tetrocarcin C |

| Tetrocarcin F1 |

| Tetrocarcin H |

| Tetrocarcin N |

| Tetrocarcin Q |

| Arisostatin A |

| AC6H |

| Bcl-2 |

| pERK1/2 |

| p-c-FOS |

| JAM-A |

| c-IAP-1 |

| XIAP |

| c-IAP-2 |

| HSP70 |

| Cytochrome c |

Preclinical Biological Activities of Tetrocarcin B

In Vitro Antitumor Efficacy and Cancer Cell Line Susceptibility to Tetrocarcin B

This compound, a member of the spirotetronate class of antibiotics, has demonstrated notable antitumor properties in various laboratory studies. Its efficacy, however, varies significantly across different cancer cell types, and understanding the mechanisms behind both sensitivity and resistance is crucial for its potential development as a therapeutic agent.

Differential Sensitivity Across Tumor Cell Types

The cytotoxic effects of tetrocarcins have been observed in a range of cancer cell lines, with varying degrees of sensitivity. For instance, Tetrocarcin A, a closely related compound, has shown the ability to induce apoptosis (programmed cell death) in different tumor cells through cell-type-dependent mechanisms. nih.gov In HeLa cells, it has been found to antagonize the mitochondrial functions of the Bcl-2 family of proteins, which are key regulators of apoptosis. nih.govresearchgate.net In lymphomas, the mechanism involves the activation of a caspase-dependent cell death pathway triggered by endoplasmic reticulum stress. nih.gov Furthermore, in human breast cancer cells, it has been shown to inhibit the phosphorylation of components in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.gov

Studies on triple-negative breast cancer (TNBC) cells, which are known for their aggressive nature and limited treatment options, have revealed sensitivity to tetrocarcins. iiarjournals.orgresearchgate.net Specifically, Tetrocarcin A was found to reduce the viability of HCC38 and 4T1 TNBC cell lines. iiarjournals.org It also demonstrated the ability to inhibit the long-term survival of 4T1 mammary cancer cells. iiarjournals.org The sensitivity of TNBC cell lines can be heterogeneous, as demonstrated by studies with other compounds like englerin A, where sensitivity was linked to the expression of specific ion channels. nih.gov This highlights the importance of identifying biomarkers to predict which tumors might respond to tetrocarcin treatment.

The sensitivity of cancer cell lines to various drugs is a complex area of study, with large-scale projects like the Genomics of Drug Sensitivity in Cancer (GDSC) aiming to correlate genomic features with drug responses. biorxiv.orgcancerrxgene.org Such resources could be invaluable in identifying the specific genetic or molecular profiles that render cancer cells susceptible to this compound.

Table 1: In Vitro Antitumor Activity of Tetrocarcin A (a related compound) in various cancer cell lines.

| Cell Line | Cancer Type | Observed Effect | Mechanism of Action |

| HeLa | Cervical Cancer | Induces apoptosis | Antagonizes mitochondrial functions of Bcl-2 proteins. nih.govresearchgate.net |

| Lymphoma Cells | Lymphoma | Induces apoptosis | Activates caspase-dependent pathway via endoplasmic reticulum stress. nih.gov |

| Human Breast Cancer Cells | Breast Cancer | Inhibits signaling | Inhibits phosphorylation in the PI3K/Akt pathway. nih.gov |

| HCC38 | Triple-Negative Breast Cancer | Reduced cell viability | Down-regulation of JAM-A and IAPs. iiarjournals.orgresearchgate.net |

| 4T1 | Triple-Negative Breast Cancer | Reduced cell viability and long-term survival | Down-regulation of JAM-A and IAPs. iiarjournals.orgresearchgate.net |

| B-CLL | B-chronic lymphocytic leukemia | Induces apoptosis | Triggers ER stress. ashpublications.org |

| T-ALL | T-acute lymphoblastic leukemia | Induces apoptosis | Triggers ER stress. ashpublications.org |

Mechanisms of Acquired and Intrinsic Resistance to this compound in Cancer Models

Cancer drug resistance is a major hurdle in oncology and can be either intrinsic (pre-existing) or acquired (developed after exposure to a drug). frontiersin.org The mechanisms are multifaceted and can include drug inactivation, alteration of the drug target, increased drug efflux from the cell, enhanced DNA repair, and inhibition of cell death pathways. mdpi.comnih.govnih.gov

While specific studies on resistance to this compound are limited, the mechanisms of resistance to other anticancer agents provide a framework for understanding potential challenges. For example, resistance to the tyrosine kinase inhibitor imatinib (B729) can arise from point mutations in its target, the ABL gene, or through the activation of alternative signaling pathways. mdpi.com In the context of triple-negative breast cancer, resistance to certain drugs has been linked to the expression of specific ion channels. nih.gov

Intrinsic resistance can be influenced by the inherent genetic diversity within a tumor and the presence of cancer stem cells, which may be less sensitive to conventional therapies. frontiersin.org Acquired resistance often involves genetic mutations that arise during treatment. frontiersin.org For instance, mutations in caspase-8, a key protein in the apoptosis pathway, have been detected in some cancers and can lead to chemotherapy resistance. nih.gov

Given that tetrocarcins can induce apoptosis through various pathways, including the mitochondrial and endoplasmic reticulum stress pathways, potential resistance mechanisms could involve alterations in these cellular processes. nih.govashpublications.org For example, overexpression of anti-apoptotic proteins like Bcl-2 is a common mechanism of resistance to drugs that act via the mitochondrial pathway. nih.gov However, Tetrocarcin A has shown effectiveness even in cells with high levels of Bcl-2, suggesting it may circumvent this common resistance mechanism in some contexts. ashpublications.org

In Vivo Efficacy Studies of this compound in Animal Models

Animal models are indispensable for evaluating the preclinical efficacy of potential anticancer agents, providing insights into a drug's activity within a living system.

Xenograft and Syngeneic Tumor Model Studies

Xenograft models, where human tumor cells are implanted into immunodeficient mice, and syngeneic models, which use tumor cells from the same genetic background as the host mouse, are standard tools in preclinical oncology research. meliordiscovery.comreactionbiology.com

Studies have demonstrated the in vivo antitumor activity of tetrocarcins. Tetrocarcin A has shown significant activity against intraperitoneally implanted B16 melanoma and MH134 hepatoma in mice. scispace.com In a semi-in vivo model using the chicken egg chorioallantoic membrane (CAM), Tetrocarcin A inhibited the growth of xenografts. nih.gov This model is considered a valuable tool for assessing tumor growth and the effects of anticancer agents. researchgate.net Specifically, Tetrocarcin A was shown to reduce the gross size of 4T1 triple-negative breast cancer cell xenografts in the CAM model. iiarjournals.org

The choice of model is critical; for instance, the LNCaP xenograft model is specifically used for studying androgen-sensitive prostate cancer. meliordiscovery.com The route of administration in these models can also influence the pattern of metastasis, allowing for the study of anti-metastatic effects. reactionbiology.com

Impact on Tumor Growth and Metastasis in Preclinical Settings

Preclinical studies have indicated that tetrocarcins can inhibit both primary tumor growth and potentially metastasis. The reduction in tumor size observed in xenograft models is a primary indicator of antitumor efficacy. iiarjournals.orgnih.gov

The ability of Tetrocarcin A to downregulate Junctional Adhesion Molecule-A (JAM-A) is particularly relevant to its anti-metastatic potential. nih.gov JAM-A is involved in cell-cell adhesion and has been linked to aggressive tumor phenotypes. researchgate.net By downregulating JAM-A, Tetrocarcin A may interfere with the processes of tumor cell invasion and metastasis. nih.gov

The impact of Tetrocarcin A on tumor growth has been demonstrated in various murine tumor systems. scispace.com For example, against Ehrlich carcinoma in mice, multiple intraperitoneal administrations of Tetrocarcin A led to a significant increase in the survival of the treated animals. scispace.com However, its activity against solid tumors, such as Lewis lung carcinoma and sarcoma 180, was found to be less pronounced in some studies. scispace.com

Antibacterial Activity and Spectrum of this compound

Tetrocarcins were initially identified as antibiotics produced by Micromonospora chalcea. nih.gov They exhibit activity primarily against Gram-positive bacteria. nih.govsci-hub.se

The antibacterial spectrum of the tetrocarcin complex includes activity against Bacillus subtilis. nih.gov Further studies on individual tetrocarcin compounds have confirmed this, with Tetrocarcins N and O showing activity against Bacillus subtilis and Staphylococcus aureus. sci-hub.se The degree of antibacterial activity can vary between different tetrocarcin analogues. sci-hub.se For instance, Tetrocarcin N, with four sugar moieties, displayed greater activity against B. subtilis than Tetrocarcin O, which has three. sci-hub.se Another analogue, Tetrocarcin Q, also demonstrated moderate activity against Bacillus subtilis. researchgate.net The tetrocarcin complex is reported to be inactive against Gram-negative bacteria. nih.gov

Table 2: Antibacterial Spectrum of Tetrocarcins

| Organism | Gram Stain | Susceptibility to Tetrocarcins |

| Bacillus subtilis | Positive | Susceptible. nih.govsci-hub.seresearchgate.net |

| Staphylococcus aureus | Positive | Susceptible. sci-hub.se |

| Gram-negative bacteria | Negative | Not susceptible. nih.gov |

Activity Against Gram-Positive Bacterial Strains

The tetrocarcin family of antibiotics, including this compound, has demonstrated notable activity primarily against Gram-positive bacteria. nih.gov Early investigations into the antimicrobial profile of the tetrocarcin complex revealed its efficacy against these bacteria, while showing no activity against Gram-negative strains. medkoo.com Studies on various members of the broader spirotetronate class, to which tetrocarcins belong, consistently report a strong antibacterial effect against Gram-positive organisms. researchgate.netmdpi.com

In a specific study involving compounds isolated from the marine-derived bacterium Micromonospora harpali SCSIO GJ089, this compound was evaluated as part of a group of ten related spirotetronate glycosides. researchgate.netnih.gov This group of compounds, which included this compound, Tetrocarcin A, and other novel spirotetronates, displayed strong to moderate antibacterial activities against the Gram-positive bacteria Bacillus thuringiensis BT01 and Bacillus subtilis BS01, with Minimum Inhibitory Concentration (MIC) values ranging from 0.016 to 8.0 μg/mL. researchgate.netnih.gov

While specific MIC values for this compound alone are not always detailed separately, data from closely related tetrocarcins provide context for the family's potency. For instance, Tetrocarcin A has shown potent activity against Bacillus subtilis and Staphylococcus aureus. taylorandfrancis.com Other related compounds, such as Arisostatins A and B, which are also members of the tetrocarcin class, have been shown to inhibit the growth of Bacillus subtilis and Staphylococcus aureus. nih.govresearchgate.net The antibacterial activity of these compounds underscores the significance of the oligosaccharide chains attached to the core structure, as modifications or removal of these sugar moieties can significantly alter efficacy. sci-hub.se

Table 1: Preclinical Antibacterial Activity of this compound and Related Compounds Against Gram-Positive Bacteria

| Compound | Bacterial Strain | MIC (μg/mL) | Source |

|---|---|---|---|

| This compound (as part of a group) | Bacillus thuringiensis BT01 | 0.016 - 8.0 | nih.gov |

| This compound (as part of a group) | Bacillus subtilis BS01 | 0.016 - 8.0 | nih.gov |

| Tetrocarcin A | Bacillus subtilis | 0.1 | taylorandfrancis.com |

| Tetrocarcin A | Staphylococcus aureus | 20 | taylorandfrancis.com |

| Tetrocarcin N | Bacillus subtilis ATCC 6633 | 2 | sci-hub.se |

| Tetrocarcin O | Bacillus subtilis ATCC 6633 | 64 | sci-hub.se |

| Arisostatin B | Gram-positive bacteria | 0.06 µM |

Emerging Resistance Mechanisms in Bacterial Models

The development of resistance is a significant challenge for all antibiotics. For complex natural products like this compound, bacteria can evolve several defense strategies. reactgroup.org General mechanisms of antibiotic resistance include preventing the antibiotic from reaching its target, modifying the antibiotic's target, or inactivating the antibiotic itself. reactgroup.org These can be achieved through mechanisms such as active efflux pumps that expel the drug from the cell, mutations in the target site (e.g., ribosomal RNA or essential enzymes), or enzymatic modification of the antibiotic molecule. reactgroup.orgnih.govfrontiersin.org

While specific resistance studies on this compound are limited, research into the biosynthesis and mechanisms of action of the spirotetronate class provides insight into potential resistance pathways. One of the most direct forms of resistance in antibiotic-producing organisms is self-protection. In the biosynthetic gene cluster for Tetrocarcin A, a putative resistance gene, tcaG, has been identified. asm.org This gene is believed to encode an efflux protein, a type of molecular pump that would actively transport the antibiotic out of the bacterial cell, preventing it from reaching a toxic intracellular concentration. frontiersin.orgasm.org The presence of such genes in the producer organism is a common self-resistance strategy. frontiersin.orgresearchgate.net

Another potential mechanism is the enzymatic modification of the antibiotic. For kijanimicin, a structurally related spirotetronate, a resistance mechanism involving the deglycosylation of the C-9 position has been proposed. acs.org The sugar moieties attached to the spirotetronate core are often crucial for biological activity. mdpi.comsci-hub.se Enzymatic removal of these sugars would therefore represent an effective inactivation strategy. Given that this compound also possesses a complex oligosaccharide chain, a similar deglycosylation-based resistance mechanism in target bacteria is plausible.

Furthermore, as spirotetronates like Tetrocarcin A are known to inhibit essential cellular processes such as RNA and protein synthesis, resistance could also emerge through mutations in the molecular targets of these processes, such as RNA polymerase or ribosomal components, which would prevent the antibiotic from binding effectively. mdpi.com

Other Biological Activities (e.g., Immunomodulatory, Antiviral, Antimalarial in Preclinical Models)

Beyond their antibacterial properties, members of the spirotetronate family, to which this compound belongs, have shown a range of other significant biological activities in preclinical studies, including antimalarial, antiviral, and immunomodulatory effects. acs.orgmdpi.comnih.gov

Antimalarial Activity: Several spirotetronates have been evaluated for their potential against the malaria parasite, Plasmodium. Kijanimicin, a compound structurally related to the tetrocarcins, has demonstrated potent antimalarial activity. uniscience.co.kramericanchemicalsuppliers.com In preclinical mouse models, kijanimicin exhibited robust efficacy against malaria parasites. nih.gov This suggests that the spirotetronate scaffold could be a promising starting point for the development of new antimalarial agents. mmv.org

Antiviral Activity: Preclinical evaluation of spirotetronates has also revealed potential antiviral applications. nih.govaligos.commdpi.com The compound MM46115, which shares the spirotetronate framework, was found to have promising antiviral activity in addition to its antibacterial effects. nih.gov While the specific viruses targeted and the extent of this activity require further investigation, it highlights the therapeutic versatility of this class of natural products.

Immunomodulatory Activity: The ability to modulate the immune system is another key activity observed in this chemical class. nih.govmdpi.comresearchcommons.orgfrontiersin.org Lobophorins, which are also spirotetronates, have shown promising anti-inflammatory effects in a mouse ear edema model, indicating an immunomodulatory potential. nih.gov Similarly, the broader class of tetracycline (B611298) antibiotics, which are structurally distinct but also microbial products, are known to possess immunomodulatory properties that can ameliorate inflammation in preclinical colitis models. nih.gov Research on Tetrocarcin A has shown it can induce apoptosis in certain cancer cells through pathways linked to cellular stress, which can be connected to immunomodulatory functions. asm.org These findings suggest that compounds like this compound may also possess the ability to influence immune responses, a valuable property for treating diseases with an inflammatory component.

Rational Design and Development of Tetrocarcin B Analogues

Principles of Structural Modification for Tetrocarcin B Derivatives

The structural framework of tetrocarcins, characterized by a polycyclic aglycone (tetronolide) featuring a spiro-linked tetronic acid, a trans-decalin system, and elaborate glycosylation, offers multiple avenues for modification. nih.govacs.org Key principles for designing derivatives focus on several strategic regions of the molecule.

Sugar Moieties : The deoxysugar chains are critical for biological activity. asm.org A primary principle of modification involves altering the number and type of sugar units, particularly at the C-9 position. nih.govacs.org For example, the complete removal or alteration of the sugar moiety at C-9 has been shown to dramatically affect antitumor activity, with some analogues like Tetrocarcin F1 becoming inactive, highlighting the importance of this glycosylation pattern. mdpi.com The introduction of unique sugars, such as the 2-deoxy-allose found in Tetrocarcin Q, is a key strategy to generate novel analogues. mdpi.commdpi.com

Peripheral Functional Groups : The functional groups on the decalin unit and the cyclohexene (B86901) ring are prime targets for modification. rsc.org A significant modification in the tetrocarcin series involves the nitro group on the D-kijanose sugar. For instance, Arisostatin B, a member of the tetrocarcin class, possesses an amino group (NH2) in place of the nitro group (NO2) found in the closely related Tetrocarcin A. nih.gov This specific modification significantly impacts the molecule's biological profile. Another area for modification is the acyl group on the digitoxose (B191001) sugar; Arisostatins A and B feature an isobutanoyl group instead of the acetyl group present in Tetrocarcin A, which also influences activity. nih.gov

Synthesis and Characterization of this compound Analogues

The generation of this compound analogues is pursued through several methods, ranging from isolation from natural sources and fermentation to complex chemical synthesis and biosynthetic engineering.

Naturally occurring analogues are typically isolated from the fermentation broths of actinomycete bacteria, particularly from the genus Micromonospora. scispace.commdpi.com For example, Arisostatins A and B have been isolated from Micromonospora sp. TP-A0316. nih.govscispace.com The process involves extraction from the fermentation culture, followed by purification steps. The characterization and structural elucidation of these new compounds are heavily reliant on modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). mdpi.com

The total chemical synthesis of the complex tetrocarcin aglycone, tetronolide, is a formidable challenge but has been successfully achieved. mdpi.com These synthetic routes, often involving biomimetic intramolecular Diels-Alder reactions to construct the core ring systems, are crucial for confirming structures and providing access to analogues that are not available from natural sources. acs.orgnih.gov However, the complexity and low yields of total synthesis limit its application for generating large libraries of derivatives. nih.gov

A more promising and scalable approach is combinatorial biosynthesis. nih.gov This involves the genetic engineering of the tetrocarcin biosynthetic gene cluster. nih.govasm.org By deleting, inserting, or modifying the genes responsible for polyketide assembly, tailoring reactions, and glycosylation, it is possible to produce novel tetrocarcin structures. nih.govasm.org Deletion of the polyketide synthase genes in Micromonospora chalcea created a strain that could be used to identify new analogues produced by the remaining biosynthetic machinery. asm.org

Comparative Biological Activity Profiling of Analogues

The biological evaluation of newly synthesized or isolated tetrocarcin analogues is essential to understand the impact of structural modifications. Profiling is typically conducted against a panel of cancer cell lines and bacterial strains to determine antitumor and antimicrobial potency.

Studies have shown that even minor structural changes can lead to significant differences in biological activity. For instance, Arisostatin A demonstrates potent antitumor activity, while its counterpart, Arisostatin B, is reported to be about 10-fold less active in U937 cells. nih.gov This highlights the critical role of the nitro group for cytotoxicity in this specific analogue. nih.govnih.gov In contrast, both Arisostatins A and B show activity against Gram-positive bacteria. nih.govscispace.com

The antibacterial and antitumor activities of several tetrocarcin analogues have been documented, allowing for a comparative analysis. The data reveals a spectrum of potencies, providing valuable insights for further development.

| Compound | Antibacterial Activity (MIC, µM) vs. B. subtilis | Antitumor Activity (IC₅₀, µM) vs. U87MG Cell Line |

|---|---|---|

| Tetrocarcin A | <0.048 | 0.50 |

| Arisostatin A | 0.048 | 2.42 |

| Arisostatin B | Data not available | ~10-fold less active than Arisostatin A |

| Tetrocarcin Q | 12.5 | Weak activity |

| AC6H | 0.5 | Data not available |

| Tetrocarcin N | 1.562 | Data not available |

| Tetrocarcin H | 50 | Data not available |

This table is interactive. Click on headers to sort.

Data sourced from multiple studies for comparative purposes. mdpi.comnih.govnih.gov

Advanced Structure-Activity Relationship (SAR) Studies of this compound Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to rationally designing more effective this compound analogues. nih.gov By correlating specific structural features with biological potency, SAR provides a roadmap for targeted chemical modifications. mdpi.com

Key SAR insights for the tetrocarcin scaffold include:

The C-9 Sugar Chain : The nature and length of the oligosaccharide chain at the C-9 position are directly proportional to antimicrobial activity. acs.org The presence of this sugar moiety is considered crucial for potent antitumor activity, as its removal leads to inactivation. mdpi.com The introduction of a unique sugar, 2-deoxy-allose, in Tetrocarcin Q resulted in only moderate antibacterial activity and weak antitumor effects, suggesting that specific sugar configurations are optimal for potency. mdpi.commdpi.com

The Nitro Group : The reduction of the nitro group on the kijanose sugar to an amino group, as seen in the transition from a Tetrocarcin A-like structure to Arisostatin B, results in a significant decrease in antitumor cytotoxicity. nih.govnih.gov This indicates that the electron-withdrawing nitro group is an important pharmacophore for the anticancer mechanism of action.

The Acyl Group : The substitution of the acetyl group in Tetrocarcin A with an isobutanoyl group in Arisostatins A and B demonstrates that modifications at this site are tolerated and can still yield highly active compounds. nih.gov This position could be a target for introducing other functionalities to modulate properties like solubility or cell permeability.

The Aglycone : Modifications on the tetronolide skeleton itself, such as changes in the substitution pattern of the decalin system or the spiro-linked cyclohexene, can affect antitumor activity to some extent. mdpi.comrsc.org

These SAR findings suggest that the primary drivers of potency are the sugar moieties, particularly at C-9, and the nitro group, while other positions offer opportunities for fine-tuning the molecule's properties. acs.orgmdpi.com

Lead Optimization Strategies for this compound Series

Lead optimization is the process of refining a promising compound (a "lead") to enhance its therapeutic potential. upmbiomedicals.com For the this compound series, optimization strategies would be guided by the established SAR and focus on improving potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. upmbiomedicals.com

SAR-Guided Modification : Based on SAR studies, future efforts would focus on synthesizing analogues with varied glycosylation patterns at C-9. acs.org Exploring a range of acyl groups on the digitoxose unit could also be a fruitful strategy to balance potency and drug-like properties.

Improving Pharmacokinetics : The complex, large structure of tetrocarcins may present challenges in terms of absorption, distribution, metabolism, and excretion (ADME). Optimization would involve making the molecule more "drug-like," for example, by modifying functional groups to improve solubility or metabolic stability without compromising activity. upmbiomedicals.com

Scaffold Hopping and Simplification : Given the synthetic complexity of the full tetrocarcin structure, a long-term strategy could involve "scaffold hopping," where the core structure is replaced by a simpler, more synthetically accessible scaffold that retains the key pharmacophoric elements. rsc.org Fragment-based approaches could help identify the minimal structural components required for activity, leading to the design of simplified, yet potent, analogues. acs.org

Combinatorial Biosynthesis for Library Generation : Leveraging genetic engineering of the biosynthetic pathway offers the most powerful tool for generating a large and diverse library of this compound analogues. nih.govasm.org This approach allows for the creation of novel derivatives that would be difficult or impossible to access through chemical synthesis alone, providing a rich pool of compounds for screening and further optimization.

Ultimately, the goal is to identify a candidate drug with a superior balance of efficacy and safety, making it suitable for progression into clinical development. upmbiomedicals.com

Advanced Methodologies in Tetrocarcin B Research

High-Resolution Spectroscopic Techniques for Structural Investigations

The definitive determination of Tetrocarcin B's molecular architecture relies heavily on high-resolution spectroscopic methods. jeolusa.com These techniques provide detailed information about the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. jeolusa.comhts-110.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the complex structure. researchgate.net

1D NMR: ¹H NMR spectra reveal information about the different types of protons and their chemical environments, while ¹³C NMR spectra identify the carbon skeleton of the molecule. researchgate.net

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connections between adjacent protons, directly bonded protons and carbons, and long-range proton-carbon correlations, respectively. These correlations were instrumental in confirming the structure of the octahydronaphthalene ring and the arrangement of the glycosidic moieties in related tetrocarcin compounds. sci-hub.se For instance, in the structural analysis of tetrocarcin analogs, HMBC correlations were key in establishing the linkage of the polyketide chain. sci-hub.se

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. researchgate.netplos.org Techniques like electrospray ionization (ESI) are used to gently ionize the molecule, preserving its structure for mass analysis. drughunter.com

Infrared (IR) Spectroscopy offers insights into the functional groups present in this compound. vulcanchem.com The IR spectrum shows characteristic absorption bands corresponding to groups such as hydroxyls, carbonyls, and C-O bonds, which are abundant in its structure. vulcanchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for identifying chromophoric systems. vulcanchem.com

Circular Dichroism (CD) Spectroscopy is employed to determine the absolute configurations of chiral centers within the molecule, which is essential for understanding its three-dimensional structure and biological activity. researchgate.net

Table 1: Spectroscopic Data for this compound and Related Compounds

| Technique | Observation | Reference |

|---|---|---|

| ¹H NMR | Reveals aldehydic and olefinic protons, as well as five glycosyl anomeric protons in analogs. researchgate.net | researchgate.net |

| ¹³C NMR | Used in conjunction with other techniques to elucidate structural components. vulcanchem.com | vulcanchem.com |

| HR-ESI-MS | Determined the molecular formula of a tetrocarcin analog as C67H96N2O24 from the [M+Na]⁺ peak. researchgate.net | researchgate.net |

| IR (Infrared) | Shows characteristic bands at 3440, 2930, 1762, 1733, 1688, 1631, 1540, 1233, 1119, and 1050 cm⁻¹. vulcanchem.com | vulcanchem.com |

| UV (Ultraviolet) | Absorption maxima at 234sh, 268, and 278sh nm in 90% methanol. vulcanchem.com | vulcanchem.com |

| Circular Dichroism | Used to determine the absolute configurations of stereogenic carbons. researchgate.net | researchgate.net |

Chromatographic and Mass Spectrometric Approaches for Isolation and Characterization

The isolation of pure this compound from the fermentation broth of its producing microorganism, Micromonospora chalcea, is a critical step for its study. nih.gov This is achieved through a combination of chromatographic techniques, often coupled with mass spectrometry for identification. plos.org

High-Performance Liquid Chromatography (HPLC) is the primary tool for the separation and purification of this compound from complex mixtures. plos.orgnih.gov Reversed-phase HPLC, using columns like C18, is commonly employed. plos.orgnih.gov By using a gradient of solvents, such as water and acetonitrile (B52724) with additives like formic acid, different components of the extract can be separated based on their polarity. plos.orgnih.gov The purity of the isolated fractions is also confirmed by HPLC. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.goveco-vector.commpg.de As the separated components elute from the HPLC column, they are directly introduced into the mass spectrometer, allowing for the identification of this compound and its analogs based on their mass-to-charge ratio (m/z). nih.gov LC-MS/MS, a tandem mass spectrometry technique, can be used to fragment the parent ion and obtain structural information, further confirming the identity of the compound. mdpi.com

Gas chromatography has also been utilized, particularly for analyzing the sugar components of this compound after hydrolysis. vulcanchem.com This analysis revealed that this compound contains one mole of L-amicetose (B8507108) and two moles of L-digitoxose. vulcanchem.com

Table 2: Chromatographic Methods in Tetrocarcin Research

| Method | Application | Key Parameters | Reference |

|---|---|---|---|

| HPLC | Isolation and purification of Tetrocarcin A (a related compound). | C18 column, water/acetonitrile gradient with 0.1% formic acid, UV detection at 216 nm. | nih.gov |

| Preparative HPLC | Isolation of antimicrobial compounds from plant extracts. | C18 column, water/acetonitrile gradient with 0.05% trifluoroacetic acid. | plos.org |

| LC-MS/MS | Characterization of related substances. | Used for parent ion identification and characterization of fragment ions. | mdpi.com |

| Gas Chromatography | Analysis of sugar components after hydrolysis. | Revealed the presence of L-amicetose and L-digitoxose. | vulcanchem.com |

Biophysical Techniques for Ligand-Target Interaction Studies

Understanding how this compound interacts with its biological targets is fundamental to elucidating its mechanism of action. frontiersin.org A variety of biophysical techniques are available to study these non-covalent interactions, providing data on binding affinity, kinetics, and thermodynamics. drugtargetreview.comresearchgate.net

Surface Plasmon Resonance (SPR): This label-free technique measures changes in the refractive index at the surface of a sensor chip when a ligand (like this compound) binds to an immobilized target molecule. frontiersin.org It provides real-time data on the association and dissociation rates, allowing for the calculation of the binding affinity (Kd). drugtargetreview.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to its target. researchgate.netmdpi.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding. researchgate.net It is a powerful technique for quantifying biomolecular interactions and can be used in complex biological liquids like cell lysates. drugtargetreview.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to study ligand-target interactions. drughunter.com Chemical shift perturbation mapping, where changes in the NMR spectrum of the target protein are monitored upon addition of the ligand, can identify the binding site. drughunter.com

X-ray Crystallography: This "gold standard" technique can provide a high-resolution, three-dimensional structure of the ligand-target complex, offering atomic-level details of the interaction. drughunter.commdpi.com

Native Mass Spectrometry: This technique preserves non-covalent protein-ligand complexes in the gas phase, allowing for the determination of binding stoichiometry. drughunter.comdrugtargetreview.com

High-Throughput Screening (HTS) and Phenotypic Assays for Activity Discovery

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a specific biological activity. biocompare.combmglabtech.com In the context of this compound research, HTS could be used to screen for new analogs or derivatives with improved or novel activities. evotec.com These assays are typically automated and miniaturized to increase efficiency and reduce costs. bmglabtech.com

Table 3: Screening and Assay Types in Drug Discovery

| Assay Type | Description | Application in this compound Research | Reference |

|---|---|---|---|

| High-Throughput Screening (HTS) | Automated testing of large compound libraries for activity against a biological target. bmglabtech.com | Screening for new, more potent analogs of this compound. | biocompare.combmglabtech.com |

| Phenotypic Assays | Measure the effect of a compound on the overall characteristics of a cell or organism. frontiersin.org | Identifying novel anticancer or antimicrobial activities of this compound derivatives. | frontiersin.orgbiorxiv.org |

| Enzyme Activity Assays | A type of HTS assay that measures the effect of a compound on the activity of a specific enzyme. | Could be used if a specific enzyme target of this compound is identified. | biocompare.com |

| Cell-Based Assays | HTS assays that use living cells to measure a biological response. | Assessing the cytotoxicity of this compound against various cancer cell lines. | biocompare.com |

Computational Chemistry and Molecular Modeling for this compound Research

Computational chemistry and molecular modeling are powerful tools for studying molecules like this compound at a theoretical level. google.comwiley.com These methods can be used to predict molecular properties, understand interactions, and guide experimental work. kallipos.grnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov It can be used to generate hypotheses about the binding mode of this compound to its biological targets and to screen virtual libraries of compounds for potential binders.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time. nih.gov These simulations can reveal how the ligand and protein move and interact, providing insights into the stability of the complex and the key residues involved in binding.

Quantum Chemical Calculations: These calculations, based on the principles of quantum mechanics, can be used to determine the electronic structure and properties of this compound. kallipos.grlibretexts.org This information can help to understand its reactivity and spectroscopic properties.

These computational approaches complement experimental data and can provide a deeper understanding of the structure-activity relationships of this compound. nih.gov

Omics Technologies (Genomics, Proteomics, Metabolomics) in Biosynthesis and Mechanism Research

Omics technologies provide a global view of the biological processes occurring within an organism. nih.govresearchgate.net They are invaluable for understanding the biosynthesis of complex natural products like this compound and for elucidating its mechanism of action. maxapress.commdpi.com

Genomics: The sequencing of the genome of Micromonospora chalcea has been instrumental in identifying the biosynthetic gene cluster (BGC) responsible for producing Tetrocarcin A, a closely related compound. nih.govnih.gov In silico analysis of this gene cluster allows for the prediction of the biosynthetic pathway, including the enzymes involved in assembling the polyketide backbone and attaching the sugar moieties. nih.govnih.gov This knowledge can be used to genetically engineer the producing strain to create novel analogs. nih.govnih.gov

Proteomics: Proteomics is the large-scale study of proteins. idex-hs.com In the context of this compound research, proteomic approaches could be used to identify changes in protein expression in cells treated with the compound. This can help to identify the cellular pathways that are affected by this compound, providing clues about its mechanism of action. A study on breast cancer, for example, used proteomics to identify proteins associated with treatment resistance. nih.gov

Metabolomics: Metabolomics involves the comprehensive analysis of all metabolites within a biological system. By comparing the metabolomic profiles of the wild-type Micromonospora strain with that of a mutant strain unable to produce this compound, researchers can identify biosynthetic intermediates and shunt products. nih.gov Furthermore, treating cells with this compound and analyzing the subsequent changes in their metabolome can provide insights into its downstream effects. nih.gov

The integration of these different omics datasets (multi-omics) provides a powerful, systems-level understanding of the biology of this compound, from its creation by a microbe to its effects on human cells. nih.govmdpi.com

Future Perspectives and Unaddressed Research Questions for Tetrocarcin B

Elucidating Remaining Biosynthetic Enigmas

The biosynthetic pathway for the tetrocarcins, particularly the well-studied representative Tetrocarcin A, is a complex process involving polyketide synthases (PKS), glycosyltransferases, and other tailoring enzymes. nih.gov The biosynthetic gene cluster for Tetrocarcin A has been cloned and analyzed, revealing 36 putative genes responsible for forming the aglycone and attaching the characteristic sugar chains. nih.gov